4-[3-[4-(2-Hydroxy-ethyl)-phenylamino]-2,5-dioxo-pyrrolidin-1-yl]benzoic acid, methyl ester
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Overview
Description
METHYL 4-{3-[4-(2-HYDROXYETHYL)ANILINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester linked to a pyrrolidinyl group, further substituted with a hydroxyethyl aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-[4-(2-HYDROXYETHYL)ANILINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where an appropriate aniline derivative reacts with the pyrrolidinyl intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification processes to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{3-[4-(2-HYDROXYETHYL)ANILINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl groups in the pyrrolidinyl ring can be reduced to form alcohol derivatives.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) and nitrating agents (HNO3/H2SO4) are employed for aromatic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
METHYL 4-{3-[4-(2-HYDROXYETHYL)ANILINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 4-{3-[4-(2-HYDROXYETHYL)ANILINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets. The hydroxyethyl aniline moiety is believed to interact with enzymes or receptors, modulating their activity. The pyrrolidinyl ring may play a role in stabilizing the compound’s binding to its target, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-{3-[4-(2-HYDROXYETHYL)ANILINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE: shares structural similarities with other benzoate esters and pyrrolidinyl derivatives.
METHYL 4-{3-[4-(2-HYDROXYETHYL)ANILINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE: can be compared to compounds like METHYL 4-{3-[4-(2-HYDROXYETHYL)ANILINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE and METHYL 4-{3-[4-(2-HYDROXYETHYL)ANILINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE.
Uniqueness
The unique combination of the hydroxyethyl aniline moiety with the pyrrolidinyl and benzoate ester groups imparts distinct chemical and biological properties to METHYL 4-{3-[4-(2-HYDROXYETHYL)ANILINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H20N2O5 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 4-[3-[4-(2-hydroxyethyl)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H20N2O5/c1-27-20(26)14-4-8-16(9-5-14)22-18(24)12-17(19(22)25)21-15-6-2-13(3-7-15)10-11-23/h2-9,17,21,23H,10-12H2,1H3 |
InChI Key |
KQINIQGYGQVAKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)CCO |
Origin of Product |
United States |
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